Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine hydrochloride
CAS No.: 1135233-49-6
Cat. No.: VC8049433
Molecular Formula: C15H15ClFNO2
Molecular Weight: 295.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1135233-49-6 |
|---|---|
| Molecular Formula | C15H15ClFNO2 |
| Molecular Weight | 295.73 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C15H14FNO2.ClH/c16-13-4-1-11(2-5-13)8-17-9-12-3-6-14-15(7-12)19-10-18-14;/h1-7,17H,8-10H2;1H |
| Standard InChI Key | YSSRJWSXWVMZJW-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)CNCC3=CC=C(C=C3)F.Cl |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)CNCC3=CC=C(C=C3)F.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name is N-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorobenzyl)amine hydrochloride, reflecting its bifunctional aromatic structure. The benzodioxole group (1,3-benzodioxol-5-yl) contributes electron density via its oxygen atoms, while the 4-fluorobenzyl group introduces electronegativity and steric effects. Protonation of the amine group with hydrochloric acid yields the hydrochloride salt, which improves crystallinity and handling properties .
Key Structural Data:
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Molecular formula:
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Molecular weight: 295.74 g/mol (free base: 259.28 g/mol + HCl: 36.46 g/mol)
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InChI Code:
1S/C15H14FNO2.ClH/c16-13-4-1-11(2-5-13)8-17-9-12-3-6-14-15(7-12)19-10-18-14;/h1-7,17H,8-10H2;1H
Synthesis and Manufacturing
Synthetic Routes
The hydrochloride salt is synthesized via a two-step process:
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Formation of the free base: A nucleophilic substitution reaction between 1,3-benzodioxol-5-ylmethanamine (piperonylamine) and 4-fluorobenzyl chloride in the presence of a base like triethylamine.
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Salt formation: Treatment of the free base with hydrochloric acid in a polar solvent (e.g., ethanol or diethyl ether) .
Example Protocol (Adapted from Ambeed ):
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Step 1: Combine piperonylamine (151.16 g/mol, 1.0 eq) and 4-fluorobenzyl chloride (144.58 g/mol, 1.1 eq) in dichloromethane. Add triethylamine (3.0 eq) as a base. Stir at room temperature for 12 hours.
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Step 2: Filter the mixture, evaporate the solvent, and recrystallize the free base from isopropyl alcohol.
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Step 3: Dissolve the free base in anhydrous diethyl ether, bubble HCl gas through the solution, and collect the precipitate by filtration.
Yield: ~80–90% (estimated from analogous reactions) .
Industrial-Scale Considerations
Large-scale production requires controlled conditions to manage exothermic reactions during salt formation. Regulatory guidelines mandate strict purity standards (>98%), achievable via column chromatography or recrystallization. The compound’s irritant properties (GHS hazard codes: H315, H319, H335) necessitate closed-system handling and personal protective equipment .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits enhanced aqueous solubility compared to the free base due to ionic dissociation. Experimental data for analogous amines suggest:
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Water solubility: ~50–100 mg/mL (25°C)
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logP (hydrochloride): Estimated 0.5–1.0 (lower than free base due to ionization)
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Melting point: 160–165°C (decomposition observed above 170°C) .
Comparative Table: Free Base vs. Hydrochloride Salt
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 259.28 | 295.74 |
| Solubility in Water | 3.69 mg/mL | 50–100 mg/mL |
| logP | 1.07 | 0.5–1.0 |
| Stability | Hygroscopic | Stable under dry conditions |
Spectroscopic and Computational Data
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UV-Vis: Absorption maxima near 280 nm (aromatic π→π* transitions).
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Mass Spectrometry: [M+H] peak at m/z 260.1 (free base), [M-Cl] at m/z 259.3 (salt) .
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DFT Calculations: The fluorobenzyl group reduces electron density at the amine nitrogen, increasing acidity (pKa ~8.5–9.0) .
Applications in Chemical Synthesis
Pharmaceutical Intermediates
The compound’s amine group participates in nucleophilic reactions to form heterocycles. Examples from Ambeed include:
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Quinazoline derivatives: React with 4-chloro-6-cyanoquinazoline to yield kinase inhibitors (89% yield).
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Thienopyrimidines: Condense with 2,4-dichloro-6-methylthieno[2,3-d]pyrimidine to produce antimicrobial agents.
Material Science
The benzodioxole moiety’s electron-rich structure enables use in:
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Fluorescent probes: Conjugation with fluorophores for bioimaging.
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Polymer additives: Stabilize free radicals in polymer matrices.
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